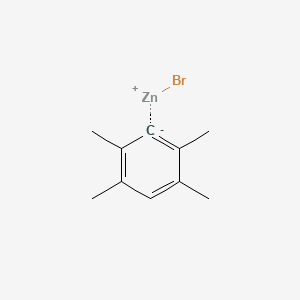
2,3,5,6-TetramethylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylphenylzinc bromide typically involves the reaction of 2,3,5,6-tetramethylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2,3,5,6-Tetramethylbromobenzene+Zn→2,3,5,6-Tetramethylphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethylphenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6-Tetramethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetramethylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetramethylphenylzinc iodide
- Phenylzinc bromide
- tert-Butylzinc bromide
- 2-Phenylethylzinc bromide
Uniqueness
2,3,5,6-Tetramethylphenylzinc bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its tetramethyl substitution pattern provides steric hindrance, which can influence the outcome of reactions and make it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C10H13BrZn |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2,4,5-tetramethylbenzene-6-ide |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
YNUIWDXUCFBMLB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C([C-]=C1C)C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


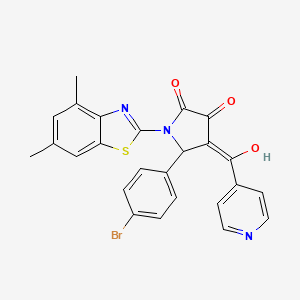
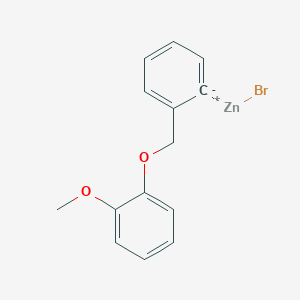
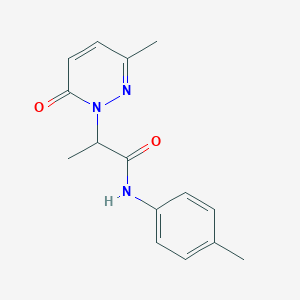

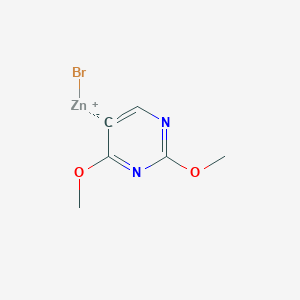

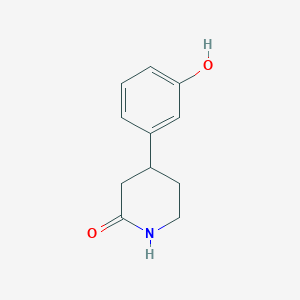

![2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14880745.png)
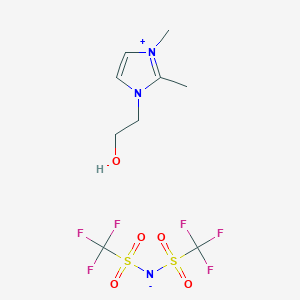
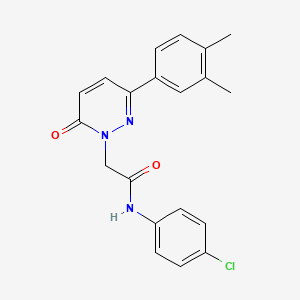

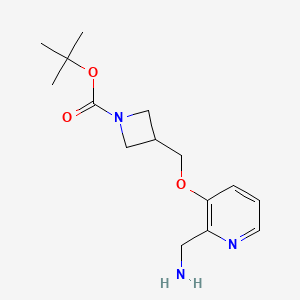
![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
